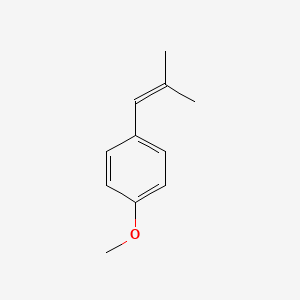

1-Methoxy-4-(2-methylpropenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

877-99-6 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-methoxy-4-(2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C11H14O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-8H,1-3H3 |

InChI Key |

QABCSPDGWHIRHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)C |

Origin of Product |

United States |

Cross Coupling:this Halogenated Derivative Can then Serve As the Electrophilic Partner in Cross Coupling Reactions.

Suzuki-Miyaura Coupling: Reaction of the bromo-derivative with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base would yield a biaryl product.

Stille Coupling: Coupling with an organostannane (e.g., tributylphenyltin) under palladium catalysis would achieve a similar C-C bond formation.

Negishi Coupling: The use of an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction would also provide the coupled product.

These reactions are highly versatile and tolerate a wide range of functional groups, making them central tools in modern organic synthesis. The choice of reaction often depends on the stability and availability of the organometallic reagent and the specific functional groups present in the coupling partners.

| Coupling Reaction | Organometallic Reagent (R-M) | General Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid or ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Stable, low-toxicity boron reagents; requires base. |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Air/moisture stable reagents; toxic tin byproducts. |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | Highly reactive nucleophiles; moisture sensitive. |

Olefin Metathesis Reactions with the Propenyl Side Chain

Olefin metathesis is a powerful and versatile reaction in organic synthesis that enables the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wits.ac.zamasterorganicchemistry.com This methodology includes several variations, such as cross-metathesis (CM), ring-closing metathesis (RCM), and self-metathesis (SM). wits.ac.zaorganic-chemistry.org The reactivity and selectivity of these transformations are highly dependent on the substitution pattern of the participating olefins and the choice of catalyst. illinois.eduacs.org

The propenyl side chain of 1-methoxy-4-(2-methylpropenyl)benzene features a trisubstituted double bond. This structural characteristic presents significant steric hindrance, which generally reduces the reactivity of the alkene in metathesis reactions compared to terminal (Type I) or disubstituted (Type II) olefins. illinois.eduacs.org Consequently, olefins with this level of substitution are often categorized as more challenging substrates for metathesis transformations.

Detailed experimental studies and specific research findings on the olefin metathesis reactions involving this compound are not extensively documented in scientific literature. However, the expected reactivity can be inferred from the general principles governing olefin metathesis. For a selective cross-metathesis reaction to occur, one olefin partner should be significantly more reactive than the other, or the desired cross-product should be thermodynamically favored. acs.org

Given the sterically hindered nature of the trisubstituted alkene in this compound, its self-metathesis is anticipated to be an inefficient process. A more viable pathway would be the cross-metathesis with a highly reactive, non-sterically hindered olefin, such as a terminal alkene. Even in such cases, achieving high yields would likely require the use of highly active, modern catalysts, such as second or third-generation Grubbs or Hoveyda-Grubbs catalysts, which are known to be more tolerant of functional groups and effective for more challenging substrates. umicore.comsigmaaldrich.com

The general classification of olefin reactivity in cross-metathesis provides a framework for predicting the outcome of such reactions. This classification helps in designing synthetic strategies by pairing olefins of different reactivity types to favor the formation of the desired cross-metathesis product over unwanted homodimers. illinois.edu

| Olefin Type | Description | General Reactivity in Metathesis | Example |

|---|---|---|---|

| Type I | Terminal, non-sterically hindered monosubstituted alkenes | High reactivity, readily undergoes self-metathesis | 1-Hexene |

| Type II | Homodimerizable, 1,2-disubstituted alkenes | Moderate reactivity, can undergo self-metathesis | (E)-Anethole |

| Type III | Slow to homodimerize, sterically hindered or electron-deficient alkenes | Low reactivity towards self-metathesis, good CM partner for Type I olefins | Acrylates |

| Type IV | Do not readily participate in metathesis | Very low to no reactivity | Tetrasubstituted alkenes |

The propenyl group in this compound, being a trisubstituted olefin, would likely fall between Type III and Type IV in terms of reactivity, depending on the specific catalyst and reaction conditions employed. This classification underscores the challenges in its transformation via olefin metathesis and highlights the need for tailored catalytic systems to achieve efficient conversion. Future research in this area would be valuable for expanding the synthetic utility of this particular phenylpropanoid derivative.

Advanced Spectroscopic and Computational Investigations of 1 Methoxy 4 2 Methylpropenyl Benzene

Vibrational Spectroscopy (Infrared and Raman) and Theoretical Correlations:Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, yielding a unique "fingerprint" that can be used for identification and structural analysis. When combined with computational methods like Density Functional Theory (DFT), a deeper understanding of the molecule's vibrational behavior can be achieved. While database entries indicate the existence of IR and Raman spectra, no published research providing a detailed assignment of the vibrational bands and their correlation with theoretical calculations for 1-Methoxy-4-(2-methylpropenyl)benzene could be identified.nih.gov

Detailed Vibrational Mode Assignment and Interpretation

The vibrational spectrum of this compound, like other substituted benzenes, provides a detailed fingerprint of its molecular structure. Through techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, specific vibrational modes corresponding to different functional groups and skeletal motions can be identified. nih.govresearchgate.net The assignment of these modes is often supported by quantum chemical calculations, which can predict vibrational frequencies with a high degree of accuracy. nih.gov

The vibrational modes can be categorized as follows:

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. researchgate.net C-C stretching vibrations within the aromatic ring appear in the 1650-1400 cm⁻¹ range. researchgate.net In-plane and out-of-plane bending of the ring C-H bonds and ring deformation modes occur at lower frequencies and are sensitive to the substitution pattern.

Methoxy (B1213986) Group Vibrations: The methoxy (-OCH₃) group is characterized by C-H stretching modes of the methyl group, typically around 2950-2850 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are also prominent.

Propenyl Group Vibrations: The 2-methylpropenyl group introduces vibrations from the C=C double bond, with its stretching frequency expected around 1650 cm⁻¹. The vinyl and methyl C-H stretching modes add to the complexity in the 3100-2800 cm⁻¹ region. Bending (scissoring, wagging, twisting, rocking) vibrations of the CH₂ and CH₃ groups are expected at lower wavenumbers.

A detailed assignment of vibrational modes relies on comparing experimental spectra with theoretical results from methods like Density Functional Theory (DFT). The Potential Energy Distribution (PED) analysis is crucial in this context, as it quantifies the contribution of individual internal coordinates to each normal mode of vibration, allowing for an unambiguous assignment. nih.gov

Table 1: Representative Vibrational Modes for Substituted Benzenes and Alkenes This table provides expected frequency ranges for the functional groups present in this compound based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₃, =C-H |

| C=C Stretch (Alkene) | ~1650 | Propenyl Group |

| C-C Stretch (Aromatic) | 1650 - 1400 | Benzene Ring |

| C-O Stretch (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Methoxy Group |

| C-H Out-of-plane Bend | 900 - 675 | Benzene Ring |

Conformational Analysis using Vibrational Signatures

This compound possesses conformational flexibility, primarily due to the rotation around the C(ring)-O bond of the methoxy group and the C(ring)-C(propenyl) bond. These different spatial arrangements, or conformers, can coexist, and vibrational spectroscopy serves as a sensitive tool to study this phenomenon. mdpi.com

Different conformers of a molecule, while having the same connectivity, possess distinct geometric structures, which can lead to subtle but measurable differences in their vibrational spectra. nih.gov For instance, the orientation of the methoxy group relative to the benzene ring (e.g., planar or non-planar) influences the electronic environment and, consequently, the force constants of nearby bonds. This can cause shifts in the frequencies of the C-O-C stretching and bending modes, as well as certain ring vibrations. researchgate.net

By performing temperature-dependent spectroscopic studies or by comparing spectra in different phases (gas, liquid, solid), it is possible to identify bands that correspond to different conformers. colostate.edu Often, one conformer is more stable and dominates the spectrum at lower temperatures. Computational methods are used to calculate the vibrational spectra for each possible stable conformer. mdpi.com Matching the calculated spectra with the experimental data allows for the identification of the conformers present in the sample and can provide an estimate of their relative populations. nih.gov For methoxy-substituted benzenes, the analysis often focuses on the torsional modes of the methoxy group, which appear at low frequencies and are direct indicators of conformational dynamics. colostate.edu

Quantum Chemical and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This provides precise bond lengths, bond angles, and dihedral angles. researchgate.net

Spectroscopic Prediction: Calculating vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). nih.govepstem.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra. nih.gov

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactive sites. nih.gov

Table 2: Predicted Molecular Properties from DFT Calculations This table illustrates typical data obtained from DFT calculations for aromatic ethers, providing a reference for what would be expected for this compound.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies with method (e.g., in Hartrees) | Indicates relative stability of conformers |

| HOMO Energy | ~ -5 to -6 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 4 to 5 eV | Indicator of chemical reactivity and electronic transitions |

| Dipole Moment | ~ 1.5 to 2.5 Debye | Measures molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or other solutes).

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: By simulating the molecule over nanoseconds or longer, MD can map the potential energy surface and identify the most populated conformational states and the pathways for transitioning between them. This provides a more dynamic picture than static DFT calculations.

Analyze Intermolecular Interactions: In a simulated solution or condensed phase, MD can characterize the non-covalent interactions, such as van der Waals forces and potential hydrogen bonding (if in a protic solvent), between the molecule and its neighbors. This is crucial for understanding its solubility, miscibility, and bulk properties.

Calculate Thermodynamic Properties: From the simulation trajectory, thermodynamic properties like diffusion coefficients and radial distribution functions can be calculated, offering insights into how the molecule is structured in a liquid environment.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Methods

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

Methods like DFT are used to locate the geometry of transition states (the highest energy point along the reaction coordinate) and calculate the activation energy barrier. researchgate.netmdpi.com This information is vital for understanding reaction kinetics and predicting which reaction pathways are most favorable. mdpi.com For example, computational studies on the related compound anethole (B165797) have been used to investigate its acid-catalyzed isomerization and dimerization, identifying carbocation intermediates and the transition states leading to their formation and subsequent reactions. nih.gov Similarly, the mechanism of oxidation at the propenyl side chain, a common reaction for this class of compounds, can be modeled to understand how C-C bond cleavage occurs. mdpi.com The characterization of the transition state involves confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the physicochemical properties of chemicals based on their molecular structure. The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. nih.gov

A QSPR study for a class of compounds including this compound would involve these steps:

Dataset Compilation: Assembling a set of structurally related molecules (e.g., substituted anisoles) with known experimental data for a specific property (e.g., boiling point, solubility, partition coefficient).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular volume), or quantum chemical (e.g., HOMO energy, electrostatic potential parameters). nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that correlates a subset of the most relevant descriptors to the experimental property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not due to chance correlation.

For anisole (B1667542) derivatives, QSPR models have successfully predicted properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility using descriptors derived from electrostatic potentials and molecular volume. nih.gov Such models could be applied to predict the properties of this compound even if experimental data are unavailable.

Derivatization and Structure Activity/property Relationship Sar/spr Studies

Rational Design and Synthesis of Chemically Modified Analogs

The methoxy (B1213986) group at the 4-position of the benzene (B151609) ring is a key determinant of the electronic properties of the molecule. Modifications at this position can significantly alter the electron density of the aromatic ring and, consequently, its reactivity and physical properties.

One common approach to modifying the methoxy group is through O-demethylation to yield the corresponding phenol (B47542), 4-(2-methylpropenyl)phenol, which can then be re-alkylated with different alkyl halides to produce a series of alkoxy analogs. This process allows for the systematic variation of the size and lipophilicity of the substituent at the 4-position. For example, the synthesis of 1-ethoxy-4-(2-methylpropenyl)benzene and 1-propoxy-4-(2-methylpropenyl)benzene can be achieved through this method. While detailed comparative studies on a wide range of alkoxy analogs of 1-methoxy-4-(2-methylpropenyl)benzene are not extensively documented, the synthesis of related alkoxybenzenes is well-established. The physical properties of these analogs are expected to vary with the length of the alkyl chain, as shown in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C11H14O | 162.23 | ~225-227 |

| 1-Ethoxy-4-(2-methylpropenyl)benzene | C12H16O | 176.26 | Not readily available |

| 1-Propoxy-4-(2-methylpropenyl)benzene | C13H18O | 190.28 | Not readily available |

| 4-(2-Methylpropenyl)phenol | C10H12O | 148.20 | Not readily available |

Introducing substituents onto the aromatic ring of this compound can dramatically alter its electronic and steric profile, leading to significant changes in reactivity and properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups.

For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. chemistrysteps.com The position of nitration will be directed by the existing methoxy and 2-methylpropenyl groups. The methoxy group is an activating, ortho-, para-director, while the alkyl side chain is also weakly activating and ortho-, para-directing. This would likely lead to a mixture of nitro-isomers. Subsequent reduction of the nitro group can then yield the corresponding amino derivative.

Halogenation, such as bromination or chlorination, can also be performed using appropriate reagents, typically in the presence of a Lewis acid catalyst. The position of halogenation would similarly be influenced by the directing effects of the existing substituents.

| Type of Substitution | Reagents | Expected Product(s) |

| Nitration | HNO3, H2SO4 | Nitro-1-methoxy-4-(2-methylpropenyl)benzene isomers |

| Halogenation (Bromination) | Br2, FeBr3 | Bromo-1-methoxy-4-(2-methylpropenyl)benzene isomers |

| Reduction of Nitro Group | H2, Pd/C or Sn/HCl | Amino-1-methoxy-4-(2-methylpropenyl)benzene isomers |

The 2-methylpropenyl side chain offers several avenues for structural modification, including changes to its length, branching, and the introduction of functional groups. One of the most versatile methods for modifying the side chain is through the Wittig reaction. libretexts.org Starting from anisaldehyde (4-methoxybenzaldehyde), a variety of phosphonium (B103445) ylides can be used to construct different alkenyl side chains. For example, to synthesize the parent compound, (2-propyl)triphenylphosphonium bromide would be treated with a strong base to form the corresponding ylide, which would then react with anisaldehyde. By using different phosphonium salts, the length and branching of the side chain can be systematically varied.

Another approach to modifying the side chain is through functionalization of the double bond. For instance, hydroxylation of the double bond of the related compound, trans-anethole, has been achieved through oxymercuration-demercuration or epoxidation followed by hydrolysis, yielding diol derivatives. nih.gov Similar reactions could be applied to this compound to introduce hydroxyl groups to the side chain. Isomerization of the double bond is also a possibility, potentially leading to analogs with different geometric arrangements.

| Modification Strategy | Starting Material | Key Reagents | Resulting Analog Structure |

| Wittig Reaction | Anisaldehyde | (2-Propyl)triphenylphosphonium bromide, Base | This compound |

| Wittig Reaction | Anisaldehyde | (n-Propyl)triphenylphosphonium bromide, Base | 1-Methoxy-4-(1-butenyl)benzene |

| Hydroxylation | This compound | 1. Hg(OAc)2, H2O 2. NaBH4 | 1-(4-Methoxyphenyl)-2-methyl-2-propanol |

Elucidation of Structure-Reactivity Relationships

By synthesizing a library of analogs, it becomes possible to systematically study how structural modifications influence the chemical reactivity of this compound. These studies provide valuable insights into the electronic and steric effects that govern reaction kinetics and selectivity.

The electronic nature of substituents on the aromatic ring can have a profound impact on the rate of reactions involving the ring or the side chain. The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates. libretexts.org For electrophilic aromatic substitution reactions, electron-donating groups (like the methoxy group) are known to increase the reaction rate, while electron-withdrawing groups (like a nitro group) decrease it.

A study on the addition of "HOBr" to the related compound trans-anethole provides insight into how the structure influences reactivity and selectivity. researchgate.net The relative rate of this reaction was found to be significantly faster for trans-anethole compared to styrene, which lacks the activating methoxy group. This highlights the powerful electron-donating effect of the methoxy group in stabilizing the carbocation intermediate formed during the electrophilic addition. The regioselectivity of the addition is also governed by the stability of the intermediate carbocation, with the bromine atom adding to the carbon that can better accommodate the positive charge.

| Compound | Relative Rate of "HOBr" Addition |

| Styrene | 1.00 |

| cis-1-Phenylpropene | 2.1 ± 0.2 |

| trans-1-Phenylpropene | 4.0 ± 0.5 |

| trans-Anethole | 1000 ± 200 |

Data from a comparative study on electrophilic addition reactions. researchgate.net

Structural changes in the side chain can also influence reactivity. For example, the steric bulk around the double bond can affect the rate of addition reactions.

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for rationalizing experimentally observed trends. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules and for modeling reaction pathways.

DFT calculations can be used to determine various electronic parameters that correlate with reactivity, such as frontier molecular orbital (HOMO and LUMO) energies and the distribution of electron density. For example, a DFT study on substituted catechol derivatives demonstrated how substituents influence the electronic properties and subsequent reactivity. chemrxiv.org Similar calculations on analogs of this compound could predict how modifications to the methoxy group, aromatic ring, or side chain would alter the molecule's susceptibility to electrophilic or nucleophilic attack.

| Computational Method | Application in Reactivity Prediction | Predicted Parameters |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics | HOMO/LUMO energies, charge distribution, reaction barriers |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with reactivity | Predicted reaction rates or equilibrium constants |

Fundamental Structure-Biological Activity Correlations (excluding clinical/safety) of this compound

The exploration of a compound's biological activity is deeply rooted in understanding its chemical structure. For this compound, while direct and extensive research is limited, fundamental correlations between its structure and biological activity can be inferred from studies on analogous compounds, particularly other propenylbenzenes and methoxybenzene derivatives. These studies provide a framework for predicting how modifications to the this compound molecule could influence its interactions with biological systems.

Mechanistic Studies of Molecular Interactions with Biological Targets (e.g., enzyme inhibition, receptor binding)

The methoxyphenyl group is a common motif in many biologically active compounds and can play a significant role in their interaction with biological targets such as enzymes and receptors. The oxygen of the methoxy group can act as a hydrogen bond acceptor, and the aromatic ring can engage in hydrophobic and π-stacking interactions.

For instance, studies on 2-phenylbenzofuran (B156813) derivatives, which also contain a methoxy-substituted phenyl ring, have shown that the number and position of methoxyl groups are crucial for their inhibitory activity against monoamine oxidase (MAO) enzymes. unica.it Molecular docking studies of these compounds have highlighted the importance of key amino acid residues in the enzyme's active site that interact with the methoxy-substituted ring. unica.it

In another example, analogues of 1-(2,5-dimethoxyphenyl)isopropylamine, which share the dimethoxyphenyl moiety, have been studied for their binding affinity to serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2B subtypes. nih.gov These studies reveal that the affinity of these compounds for the receptors is influenced by the lipophilicity of the substituents on the phenyl ring. nih.gov Although these compounds are structurally more complex than this compound, the findings suggest that the methoxy group is a key contributor to the interaction with the receptor.

Theoretical Modeling of Biological Activity (e.g., QSAR, molecular docking)

Theoretical modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools in medicinal chemistry for predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity. For benzene derivatives, QSAR models have been developed to predict a range of biological activities, including hallucinogenic properties of phenylalkylamines. nih.gov These models often incorporate electronic, hydrophobic, and steric parameters to describe the influence of different substituents on the benzene ring. nih.gov

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a series of analogues with modifications to the methoxy group, the propenyl chain, or the benzene ring. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate structural changes with activity changes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. jksus.org This method is instrumental in understanding the binding mode of a ligand to its target and can be used to predict the binding affinity.

For example, molecular docking studies on 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives have been used to investigate their potential as anticancer agents by predicting their interaction with the epidermal growth factor receptor (EGFR). scispace.com These studies revealed that the methoxy group of the 4-methoxyphenyl (B3050149) moiety can form hydrogen bonds with amino acid residues in the active site of the receptor, contributing to the binding affinity. scispace.com

Similarly, molecular docking of 4-Alkoxy-Cinnamic acid analogues as potential anti-mycobacterium tuberculosis agents has shown that the alkoxy group can participate in hydrophobic interactions and hydrogen bonding with the DNA gyrase receptor. jksus.org

The following table illustrates the type of data that would be generated in a hypothetical molecular docking study of this compound derivatives against a putative biological target.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -6.5 | TYR 234, PHE 356 |

| 1-Hydroxy-4-(2-methylpropenyl)benzene | -7.2 | TYR 234, PHE 356, ASP 352 |

| 1-Methoxy-4-(propenyl)benzene | -6.2 | TYR 234, PHE 356 |

| 1-Methoxy-4-(2-methylpropyl)benzene | -5.8 | PHE 356 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such theoretical studies, while predictive in nature, provide valuable insights that can guide the synthesis and biological evaluation of new derivatives of this compound with potentially enhanced or more specific biological activities.

Academic and Industrial Applications of 1 Methoxy 4 2 Methylpropenyl Benzene and Its Derivatives Non Clinical

Contributions to Materials Science Research

In the realm of materials science, derivatives of 1-methoxy-4-(2-methylpropenyl)benzene, most notably anethole (B165797), are gaining attention as renewable, bio-based feedstocks for the creation of advanced polymers and functional materials. The presence of a polymerizable double bond makes these compounds attractive alternatives to petroleum-derived monomers.

Anethole has been successfully utilized as a monomer in the synthesis of a variety of polymers. biosynth.com Its propenyl group can participate in different types of polymerization reactions, including cationic polymerization. biosynth.com Research has demonstrated the quasiliving cationic polymerization of anethole, which allows for the synthesis of poly(anethole) with controlled molecular weights and relatively low polydispersity. chemsrc.com These polymers exhibit promising thermal and mechanical properties.

Furthermore, anethole can be copolymerized with other vinyl monomers, although its incorporation can be influenced by steric hindrance and the electronic nature of the comonomer. nih.govoakwoodchemical.com Despite some challenges in homopolymerization, its ability to act as a comonomer opens avenues for tuning the properties of the resulting copolymers. nih.govoakwoodchemical.com

| Polymerization Method | Monomer(s) | Resulting Polymer | Key Properties |

| Quasiliving Cationic Polymerization | Anethole | Poly(anethole) | High glass transition temperature, high thermal stability, high Young's modulus. chemsrc.com |

| Copolymerization | Anethole and various vinyl monomers | Copolymers | Tunable properties based on comonomer selection. nih.govoakwoodchemical.com |

The polymers derived from anethole showcase properties that make them suitable for applications in functional coatings and resins. For instance, anethole has been transformed into functional monomers that can undergo thermo-polymerization to form crosslinked networks. cymitquimica.com These networks have been shown to possess low dielectric constants and low water uptake, which are desirable characteristics for materials used in the microelectronics industry. cymitquimica.com

Additionally, anethole-functionalized poly(phenylene oxides) have been developed, exhibiting low dielectric constants, high glass transition temperatures, and good dimensional stability. nih.gov These attributes make them promising candidates for use in copper-clad laminates for electronic applications. nih.gov The conversion of this bio-based resource into high-performance materials highlights its potential to replace petroleum-derived components in advanced material formulations. lookchem.com

Advanced Fragrance and Flavor Chemistry Research

The study of this compound and its structural analogs provides fundamental insights into the molecular principles governing scent and taste. This research is primarily focused on understanding how subtle changes in a molecule's structure can dramatically alter its perceived sensory characteristics, rather than on the development of specific commercial products.

Structure-Odor/Flavor Relationship Elucidation through Molecular Design

The perceived aroma of a chemical is intrinsically linked to its molecular structure. By systematically modifying a parent molecule like anethole, which is a structural isomer of this compound, researchers can probe the specific features responsible for its characteristic anise-like odor. Key structural elements of these phenylpropanoid compounds that are often studied include the substituents on the benzene (B151609) ring and the configuration of the alkenyl side chain.

Research into anethole derivatives has demonstrated that both the methoxy (B1213986) group (-OCH₃) on the benzene ring and the structure of the propenyl side chain are critical determinants of the resulting odor. nih.govresearchgate.net The methoxy group is considered essential for the signature anise-like fragrance. nih.gov When this group is replaced with a hydrogen atom, the resulting compounds exhibit a more generic fatty odor, indicating the methoxy moiety is a crucial component of the "odorophore" for the anise scent. nih.govresearchgate.net

Furthermore, alterations to the 1-propenyl group lead to a wide range of different odors. nih.gov This highlights the sensitivity of olfactory receptors to the geometry and composition of the side chain. The target compound of this article, this compound, features a methyl-substituted propenyl group (-CH=C(CH₃)₂), which distinguishes it from the more common isomer anethole (-CH=CH-CH₃). This seemingly minor change is significant enough to alter the molecule's interaction with olfactory receptors, thereby modifying its perceived scent.

The table below summarizes findings from studies on anethole derivatives, illustrating how specific molecular modifications influence odor profiles.

| Compound Name | Modification from (E)-Anethole | Resulting Odor Description | Reference |

| (Z)-Anethole | Change of stereoisomer from (E) to (Z) | Sour, fresh, fruity | researchgate.net |

| 1-Methoxy-4-propylbenzene | Saturation of the propenyl double bond | Fatty, fresh | researchgate.net |

| 4-Propyl-anisole | Saturation of the propenyl double bond (alternative name) | Fatty, fresh | researchgate.net |

| 4-Propenylphenol | Replacement of methoxy group with hydroxyl group | Anise-like, smoky, medicinal | nih.govresearchgate.net |

| 4-Propenylbenzene | Replacement of methoxy group with hydrogen atom | Fatty | nih.govresearchgate.net |

These systematic studies demonstrate that the specific arrangement of functional groups and the geometry of the molecule are paramount in defining its interaction with olfactory receptors and, consequently, its perceived aroma.

Mechanistic Studies of Olfactory and Gustatory Receptor Activation (theoretical and experimental)

Theoretical Framework

The perception of smell and taste begins with the activation of specialized receptor proteins. Olfactory receptors (ORs), located on the surface of olfactory sensory neurons in the nasal epithelium, are a large family of G-protein coupled receptors (GPCRs). wikipedia.org The prevailing theory of odor recognition is based on a combinatorial code: a single odorant molecule, such as this compound, can be recognized by multiple different ORs, and a single OR can be activated by multiple different odorants. wikipedia.orgnih.gov The specific pattern of OR activation creates a unique neural signal that the brain interprets as a distinct smell.

Due to the immense complexity and difficulty in crystallizing ORs for structural analysis, computational methods play a significant role in theoretical studies. elifesciences.org Molecular dynamics simulations and homology modeling are used to build 3D models of ORs and predict how odorant molecules fit into their binding pockets. nih.govresearchgate.net These in silico studies help researchers hypothesize which amino acid residues are critical for binding and how the binding event triggers the conformational change in the receptor that initiates the signaling cascade. For instance, in-silico docking studies on trans-anethole have been used to predict its binding affinity to various enzymes, demonstrating the utility of these computational approaches in understanding molecular interactions. nih.gov

Experimental Studies

Experimentally determining which of the approximately 400 human ORs respond to a specific ligand is a significant challenge. A primary technique involves heterologous expression systems, where genes for human ORs are expressed in cultured cells (like HEK293 cells). nih.gov When an odorant is introduced, the activation of the receptor can be measured, often by detecting a subsequent increase in intracellular calcium or through a luciferase reporter assay. nih.govnih.gov While large-scale screenings have successfully identified ligands for a fraction of human ORs, the specific receptor(s) that bind this compound have not yet been definitively de-orphanized in published literature.

However, studies on structurally related phenylpropanoids provide experimental evidence of their interaction with sensory receptors. For example, eugenol, another flavor compound, has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in sensory perception, in both heterologous expression systems and rat neurons. elifesciences.org

In the gustatory system, molecules are detected by taste receptors on the tongue. The sweet taste is mediated by the TAS1R2/TAS1R3 heterodimer, which is also a GPCR. nih.gov Anethole is known to be approximately 13 times sweeter than sugar, which strongly implies that it acts as an agonist for the TAS1R2/TAS1R3 receptor. nih.gov Experimental validation for such interactions typically involves cell-based assays where cells expressing the human TAS1R2/TAS1R3 receptor are exposed to the compound, and activation is measured by the resulting intracellular signaling, such as calcium mobilization. mdpi.com While this has been demonstrated for various natural glycosides, specific dose-response curves for anethole or this compound on human sweet taste receptors are a subject for further detailed investigation.

Environmental Fate and Biotransformation Research Academic Perspective

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation, driven by physical and chemical processes, represents a crucial set of pathways for the transformation of organic compounds in the environment. For 1-methoxy-4-(2-methylpropenyl)benzene, the primary abiotic degradation routes are expected to be photolysis and hydrolysis, influenced by its chemical structure which includes a methoxy-substituted benzene (B151609) ring and a propenyl side chain.

Photolysis:

Exposure to sunlight can induce photochemical reactions in aromatic compounds. For instance, the UV irradiation of trans-anethole, a structural isomer, is known to cause isomerization to cis-anethole (B1224065) and induce dimerization reactions. This suggests that this compound could undergo similar transformations. The presence of the benzene ring and the double bond in the propenyl group makes the molecule susceptible to direct photolysis, where it absorbs light energy, leading to bond cleavage or rearrangement. Indirect photolysis, mediated by photosensitizing agents present in natural waters (like humic substances), could also contribute to its degradation.

Hydrolysis:

The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, cleavage of the ether bond could occur, though this is likely to be a slow process in most environmental compartments. A more significant hydrolysis pathway may involve the hydration of the double bond in the propenyl group, potentially catalyzed by acidic conditions in soil or water. Studies on anethole (B165797) oxides have shown that these epoxides readily undergo hydrolysis to form diols, suggesting that if epoxidation of the double bond occurs, subsequent hydrolysis would be a relevant degradation step.

| Degradation Pathway | Expected Reactivity for this compound | Key Influencing Factors | Potential Transformation Products |

| Photolysis | Moderate to High | Wavelength and intensity of sunlight, presence of photosensitizers | Isomers, dimers, photo-oxidation products |

| Hydrolysis | Low (ether linkage), Moderate (propenyl group) | pH, temperature, presence of catalysts | 4-(2-methylpropenyl)phenol, corresponding diols |

Enzymatic Transformations and Microbial Degradation Mechanisms

The biotransformation of this compound by microorganisms is anticipated to be a significant pathway for its removal from the environment. Research on its isomers, anethole and estragole (B85927), provides a strong basis for predicting the enzymatic reactions and microbial degradation mechanisms that would be involved.

Microbial degradation of aromatic hydrocarbons often commences with the oxidation of the side chain or the aromatic ring. For this compound, the propenyl group is a likely initial point of attack. This can involve hydroxylation, epoxidation, or cleavage of the double bond. Following side-chain modification, demethylation of the methoxy (B1213986) group is a common enzymatic reaction, yielding a phenolic compound that can then undergo ring cleavage.

Several bacterial strains have been identified that can degrade anethole. For example, Pseudomonas and Arthrobacter species are known to metabolize anethole, often initiating the process through oxidation of the propenyl side chain to form intermediates such as anisic acid, anisaldehyde, and p-hydroxybenzoic acid. These intermediates are then funneled into central metabolic pathways. It is plausible that similar microbial consortia could degrade this compound, although the methyl substitution on the propenyl chain might influence the specificity and efficiency of the enzymes involved.

| Microbial Genus | Known Substrate(s) | Key Degradation Steps | Potential for Degrading this compound |

| Pseudomonas | Anethole, Estragole | Side-chain oxidation, Demethylation, Aromatic ring cleavage | High |

| Arthrobacter | Anethole | Side-chain oxidation, Demethylation | High |

| Rhodococcus | Various aromatic compounds | Diverse oxidative and degradative capabilities | Moderate to High |

| Bacillus | Various aromatic compounds | Diverse metabolic pathways | Moderate |

Environmental Monitoring and Analytical Method Development for Trace Analysis

The detection and quantification of trace levels of this compound in environmental matrices are essential for assessing its distribution and persistence. While specific methods for this compound are not widely documented, established analytical techniques for its isomers and other substituted benzenes are readily adaptable.

The primary analytical challenges include the compound's volatility and its potential presence in complex environmental samples such as water, soil, and air. Effective monitoring requires sensitive and selective analytical methods.

Sample Preparation:

For water samples, solid-phase extraction (SPE) is a common technique for concentrating the analyte and removing interfering substances. For soil and sediment samples, methods like Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction are typically employed, followed by a clean-up step to remove matrix components.

Analytical Instrumentation:

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds like this compound. GC provides excellent separation of isomers, and MS offers high sensitivity and specificity for identification and quantification. High-performance liquid chromatography (HPLC) with UV or MS detection can also be used, particularly for less volatile transformation products. For trace analysis, techniques like large-volume injection in GC-MS or the use of tandem mass spectrometry (MS/MS) can achieve the required low detection limits.

| Analytical Technique | Typical Application | Advantages | Potential Challenges |

| GC-MS | Quantification and identification in water, soil, and air samples | High sensitivity, high selectivity, good for volatile compounds | Requires derivatization for some polar metabolites |

| HPLC-UV/MS | Analysis of parent compound and polar metabolites in water samples | Suitable for a wide range of polarities, direct analysis of water samples | Lower resolution for isomers compared to GC, potential for matrix effects in MS |

| HPTLC | Screening and semi-quantitative analysis | High throughput, low cost | Lower sensitivity and resolution compared to GC and HPLC |

Future Directions and Emerging Research Avenues for 1 Methoxy 4 2 Methylpropenyl Benzene

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Discovery

The synthesis and modification of 1-methoxy-4-(2-methylpropenyl)benzene are becoming prime candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel, efficient synthetic routes. rjptonline.org

Machine learning models, particularly neural networks, are being trained on vast datasets of known chemical reactions to predict the products, yields, and optimal conditions for new transformations. chemintelligence.com For a molecule like this compound, this means that AI could predict the feasibility of novel functionalization reactions on the aromatic ring or the propenyl side chain. By analyzing the electronic and steric properties of the molecule, algorithms can identify the most likely sites of reaction and suggest reagents that would favor a desired outcome, thereby reducing the need for extensive empirical screening. neurips.ccnih.gov

| AI/ML Application Area | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Accurately forecast yields and side products for novel reactions. |

| Retrosynthetic Analysis | Discover more efficient and sustainable multi-step synthesis routes. neurips.cc |

| Novel Molecule Design | Generate new derivatives with tailored fragrance or functional properties. bioengineer.org |

| Process Optimization | Identify optimal reaction conditions (catalyst, solvent, temperature) with minimal experimentation. chemintelligence.com |

Exploration of Novel Catalytic Systems (e.g., organocatalysis, photocatalysis) for Efficient Synthesis

The development of more efficient and selective methods for synthesizing and modifying this compound is a key area of research. Traditional synthesis methods often rely on multi-step processes that can be energy-intensive. google.com Modern catalysis offers promising alternatives, with organocatalysis and photocatalysis standing out as particularly powerful tools.

Photocatalysis, which uses light to drive chemical reactions, offers a green and efficient method for chemical transformations. A notable example is the photocatalytic isomerization of the related compound (E)-anethole to (Z)-anethole. nih.govresearchgate.net Research has shown that using specific iridium-based photosensitizers under mild light irradiation can achieve high conversion rates (up to 90%) without the need for harsh reagents or high temperatures. nih.govmdpi.com This approach could be directly applicable to controlling the stereochemistry of the propenyl group in this compound, which is crucial for its application in fine chemicals and pharmaceuticals.

The table below summarizes the results from a study on the photocatalytic isomerization of (E)-anethole, demonstrating the potential of this technique.

| Photosensitizer | Triplet Energy (kcal/mol) | Conversion to (Z)-anethole (%) |

| 4CzIPN | 58.7 | 81 |

| Ir(p-tBu-ppy)₃ | 54.5 | 90 |

| Ir(ppy)₃ | 55.0 | 85 |

| Thioxanthone | 63.3 | 50 |

| Data sourced from a study on photocatalytic isomerization of (E)-anethole. mdpi.com |

Organocatalysis, which uses small organic molecules as catalysts, provides another avenue for the development of enantioselective and efficient reactions. For instance, organocatalytic methods could be developed for the asymmetric functionalization of the double bond in this compound, leading to chiral building blocks for the synthesis of complex molecules. researchgate.net These metal-free catalytic systems are often less toxic and more stable than traditional metal-based catalysts, contributing to safer and more sustainable chemical processes.

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into transient intermediates and reaction pathways.

Techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. In situ Raman spectroscopy can provide detailed information about the vibrational modes of molecules, allowing for the tracking of reactant consumption and product formation without disturbing the reaction mixture. mdpi.compnnl.gov For example, this technique could be used to monitor the isomerization of the double bond in this compound or to follow the progress of polymerization reactions where it is used as a monomer. mdpi.comnih.gov The high sensitivity of Surface-Enhanced Raman Spectroscopy (SERS) is particularly promising for monitoring reactions in continuous-flow systems, which are becoming increasingly important in modern chemical manufacturing. jasco-global.com

Similarly, in situ NMR studies can provide detailed structural information about the species present in a reaction mixture. This has been successfully applied to investigate the mechanism of complex catalytic cycles, such as the Heck reaction, which is relevant for the synthesis of substituted styrenes and related compounds. researchgate.netsctunisie.org Applying in situ NMR to reactions involving this compound could help to elucidate the role of catalysts and intermediates, leading to more rational and efficient process design.

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| Raman Spectroscopy | Vibrational modes, functional group changes, concentration profiles. | Real-time monitoring of isomerization, polymerization, or functionalization reactions. process-instruments-inc.com |

| NMR Spectroscopy | Molecular structure, identification of intermediates, reaction kinetics. | Elucidation of catalytic mechanisms in synthesis and modification reactions. researchgate.net |

| FTIR Spectroscopy | Functional group analysis, reaction progress. | Monitoring reactions involving changes in key functional groups. |

Design of Next-Generation Functional Molecules with Tailored Properties

This compound belongs to the phenylpropanoid family, a class of natural compounds that serve as versatile building blocks for a wide range of functional molecules. wikipedia.org Future research will increasingly focus on using this compound as a platform for the design of next-generation materials with tailored properties.

One of the most promising areas is the development of bio-based polymers. psu.edu As the demand for sustainable alternatives to petroleum-based plastics grows, renewable resources like phenylpropanoids are gaining significant attention. nih.gov The propenyl group of this compound can be polymerized or copolymerized to create novel polymers with unique thermal and mechanical properties. These materials could find applications in advanced composites, specialty coatings, and biodegradable plastics. psu.edumdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methoxy-4-(2-methylpropenyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions. For example, 1-methoxy-4-bromobenzene reacts with 2-methylpropenyl Grignard reagents (e.g., CH₂=C(CH₃)MgBr) under palladium catalysis (e.g., Pd(PPh₃)₄) in THF at 60–80°C . Yield optimization requires inert atmosphere control (N₂/Ar), stoichiometric ratios (1:1.2 aryl halide:Grignard reagent), and purification via column chromatography (hexane:ethyl acetate 9:1). Contradictions in reported yields (e.g., 60–85%) may arise from catalyst loading (0.5–2 mol%) or trace moisture .

Q. How does this compound behave in oxidation reactions, and what products are formed?

- Experimental Design : Catalytic oxidation with N-hydroxyphthalimide (NHPI) and transition metals (Cu(II), Co(II)) in acetonitrile at 60–120°C yields hydroperoxides (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide, 73 mol%) or ketones (e.g., 1-(4-methoxyphenyl)ethanone, 11–75% selectivity). Reaction monitoring via GC-MS and ¹H NMR is critical to distinguish radical vs. ionic pathways . Discrepancies in selectivity (68–75% vs. 11% yield) highlight temperature-dependent mechanisms: lower temperatures favor hydroperoxide stability .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology : Use GC-MS for purity assessment (retention time matching) and SPME-GC-MS for volatile byproduct analysis (e.g., flavor compounds in fermentation studies) . Structural confirmation requires ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 5.1–5.3 ppm for propenyl protons) and HRMS (e.g., m/z 148.20 for [M]+) .

Advanced Research Questions

Q. How do stereochemical modifications (e.g., propenyl geometry) impact the compound’s reactivity and bioactivity?

- Data Contradiction Analysis : The (E)- vs. (Z)-isomers of the propenyl group (evidenced in trans-anethole analogs) exhibit divergent reactivities in Diels-Alder reactions and antioxidant assays. For instance, (E)-isomers show higher dienophile activity (k = 0.12 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for (Z)) due to steric effects . Computational studies (DFT, B3LYP/6-31G*) can predict regioselectivity in electrophilic substitutions .

Q. What catalytic systems enhance selectivity in functionalizing the methoxy or propenyl groups?

- Experimental Optimization : Pd/ligand systems (e.g., Pd(OAc)₂ with P(t-Bu)₃) improve Suzuki-Miyaura coupling at the propenyl position (TOF = 450 h⁻¹ vs. 220 h⁻¹ for PdCl₂). Contrastingly, Friedel-Crafts alkylation at the methoxy group requires Brønsted acids (e.g., H₃PO₄/SiO₂) under solvent-free conditions (90% conversion vs. 65% in toluene) .

Q. How does this compound interact with biological targets, and what in vitro models validate its bioactivity?

- Methodological Approach : In cytotoxicity assays (MTT), derivatives like 1-acetoxy-2-methoxy-4-(1-propenyl)benzene inhibit HeLa cells (IC₅₀ = 12 µM) via ROS generation (flow cytometry with DCFH-DA probe). Compare with positive controls (e.g., doxorubicin, IC₅₀ = 0.8 µM) and validate specificity using non-cancerous cell lines (e.g., HEK293) .

Contradictions & Resolution

- Synthetic Yield Discrepancies : reports 85% yield using Pd(PPh₃)₄, while other protocols (e.g., PdCl₂) achieve ≤60% . Resolution: Ligand steric bulk (PPh₃ vs. PCy₃) and solvent polarity (THF vs. DMF) critically affect transmetallation efficiency.

- Oxidation Selectivity : NHPI/Cu(II) at 120°C yields ketones (75% selectivity, 11% yield) vs. 73% hydroperoxide at 60°C . Mechanistic studies (EPR for radical detection) suggest temperature-dependent peroxide decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.